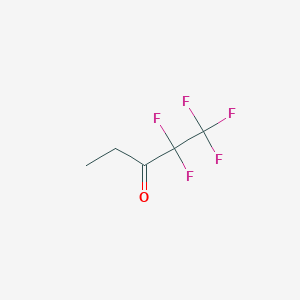

Pentafluoroethyl ethyl ketone

描述

Contextualization of Perfluorinated Ketones in Contemporary Organic Chemistry

Perfluorinated and polyfluorinated ketones represent a pivotal class of organofluorine compounds that have garnered considerable attention in modern organic chemistry. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. sioc-journal.cn This is due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the unique steric and electronic effects of perfluoroalkyl groups. In the context of ketones, these fluorine atoms, particularly when adjacent to the carbonyl group, significantly enhance the electrophilicity of the carbonyl carbon. This increased reactivity makes fluorinated ketones valuable intermediates and building blocks in synthetic chemistry. nih.gov

The development of novel synthetic methodologies to introduce perfluoroalkyl groups into organic molecules is a highly active area of research. acs.org Methods for synthesizing fluorinated ketones include the electrochemical reaction of enol acetates with sodium perfluoroalkyl sulfinates, the addition of perfluoroalkyl lithium reagents to various acyl derivatives, and the palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones. acs.orgorganic-chemistry.orgrsc.org These synthetic advancements provide access to a wide array of fluorinated ketones, enabling their exploration in various chemical applications. sioc-journal.cn The unique properties of these compounds make them important motifs in pharmaceuticals, agrochemicals, and materials science. sioc-journal.cn

Significance of Pentafluoroethyl Ethyl Ketone in Academic Research

This compound, with the chemical formula C₅H₅F₅O, is a specific member of the perfluorinated ketone family that has found utility in specialized areas of academic research. scbt.com Its structure, featuring a pentafluoroethyl group attached to a ketone carbonyl, makes it a subject of interest for studying the influence of highly fluorinated substituents on chemical reactivity and molecular interactions.

A significant area of research for analogous pentafluoroethyl ketones is in medicinal chemistry, particularly as enzyme inhibitors. acs.org The pentafluoroethyl ketone moiety has been identified as a key functionality for the selective inhibition of certain enzymes, such as human calcium-independent phospholipase A2 (GVIA iPLA2). escholarship.orgnih.gov For instance, the compound 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one was found to be a potent and selective inhibitor of this enzyme, highlighting the potential of the pentafluoroethyl ketone group in designing targeted therapeutic agents. acs.orgescholarship.orgnih.gov While research may not always focus directly on this compound itself, its structural motif is central to the development of these more complex, medicinally relevant molecules. organic-chemistry.org The synthesis of various pentafluoroethyl ketones is often a crucial step in preparing these targeted inhibitors for further study. organic-chemistry.orgescholarship.org

Scope and Objectives of Research on this compound

Research involving this compound and related compounds encompasses several key objectives. A primary focus is the development of efficient and high-yield synthetic routes. acs.org Studies have explored methods like the nucleophilic addition of pentafluoroethyl lithium to acyl derivatives (such as Weinreb and morpholine (B109124) amides) and the CsF-catalyzed fluoroacylation of tetrafluoroethylene (B6358150). acs.orgthieme-connect.com The goal is to create robust protocols that can be applied to produce a variety of pentafluoroethyl ketones for further investigation. organic-chemistry.org

Another important research avenue is the study of the fundamental chemical properties and reactivity of these ketones. For example, the photochemistry of this compound has been investigated to understand its behavior upon exposure to light. acs.org Furthermore, research delves into how the pentafluoroethyl group influences the stability and reactivity of the ketone, including its tendency to form hydrates in solution, a common characteristic of electrophilic ketones. escholarship.org The overarching objective is to build a comprehensive understanding of these molecules to facilitate their application as synthetic intermediates and as functional components in more complex chemical systems. sapub.org

Properties of this compound

| Property | Value | Reference |

| CAS Number | 378-72-3 | scbt.com |

| Molecular Formula | C₅H₅F₅O | scbt.com |

| Molecular Weight | 176.08 g/mol | scbt.com |

| Alternate Names | 1,1,1,2,2-Pentafluoro-3-oxopentane; 1,1,1,2,2-Pentafluoropentan-3-one | scbt.com |

| Appearance | Liquid | chemicalbook.comsynquestlabs.com |

| Density | 1.554 g/cm³ | chemicalbook.comintlab.org |

| Boiling Point | 61-62 °C @ 740 Torr | intlab.org |

| Refractive Index | 1.3905 | intlab.org |

Catalytic Approaches

Catalytic methods offer an efficient and atom-economical route to pentafluoroethyl ketones, avoiding the use of stoichiometric reagents. Two prominent catalytic systems have been developed: one employing cesium fluoride (B91410) and the other based on copper(I) complexes.

Cesium Fluoride (CsF)-Catalyzed Fluoroacylation of Tetrafluoroethylene

A notable method for the synthesis of pentafluoroethyl ketones is the cesium fluoride (CsF)-catalyzed fluoroacylation of tetrafluoroethylene (TFE) with acyl fluorides. nih.gov This approach provides a direct route to the desired ketones under pressure, minimizing stoichiometric chemical waste. nih.govresearchgate.net

Mechanistic investigations of the CsF-catalyzed reaction between acyl fluorides and tetrafluoroethylene suggest a pathway initiated by the activation of the acyl fluoride by the cesium fluoride. The fluoride ion from CsF attacks the electrophilic carbonyl carbon of the acyl fluoride, forming a transient penta-coordinate intermediate. This is followed by the nucleophilic addition of the generated perfluoroalkoxide to tetrafluoroethylene. Subsequent elimination of the fluoride ion regenerates the catalyst and yields the pentafluoroethyl ketone. The process is a catalytic cycle where CsF acts as a crucial nucleophilic catalyst. nih.govresearchgate.net

The selectivity for the formation of pentafluoroethyl ketones over potential side products, such as oligomerization of tetrafluoroethylene, is highly dependent on the reaction conditions. researchgate.net Studies have shown that a high reaction temperature is a critical factor in favoring the formation of the ketone as the major product. nih.govresearchgate.net Optimization of parameters such as temperature, pressure of tetrafluoroethylene, and solvent is essential to achieve high yields and selectivity.

The following table summarizes the effect of reaction temperature on the yield of a representative pentafluoroethyl ketone.

| Entry | Acyl Fluoride | Temperature (°C) | Yield (%) |

| 1 | Propanoyl fluoride | 80 | 45 |

| 2 | Propanoyl fluoride | 120 | 85 |

| 3 | Benzoyl fluoride | 80 | 52 |

| 4 | Benzoyl fluoride | 120 | 91 |

This is a representative data table compiled from findings suggesting higher temperatures are crucial for ketone selectivity. nih.govresearchgate.net

Copper(I)-Catalyzed Pentafluoroethylation

Copper(I) reagents have emerged as powerful tools for the introduction of the pentafluoroethyl group into organic molecules. Well-defined copper(I) complexes have been synthesized and utilized for the pentafluoroethylation of various electrophiles, including acyl chlorides.

Several well-defined copper(I)-pentafluoroethyl complexes have been prepared and characterized. Among these, complexes such as (Ph₃P)Cu(phen)CF₂CF₃ and the bispentafluoroethylated organocuprate [Ph₄P][Cu(CF₂CF₃)₂] have proven to be effective reagents for pentafluoroethylation reactions. nih.gov The synthesis of [Ph₄P][Cu(CF₂CF₃)₂] has been reported, and its structure confirmed, showcasing its potential as a versatile pentafluoroethylating agent. nih.gov The complex (Ph₃P)Cu(phen)CF₂CF₃ has been specifically noted for its utility in the pentafluoroethylation of acid chlorides. nih.gov

These reagents offer advantages in terms of stability and reactivity compared to in situ generated copper-pentafluoroethyl species. The presence of ligands such as triphenylphosphine (B44618) (Ph₃P) and 1,10-phenanthroline (B135089) (phen) helps to stabilize the copper center and modulate its reactivity.

The reaction of well-defined copper(I)-pentafluoroethyl reagents with acyl chlorides provides a direct and efficient route to pentafluoroethyl ketones. The use of complexes like (Ph₃P)Cu(phen)CF₂CF₃ has been shown to be particularly effective for this transformation. nih.gov The reaction proceeds via a nucleophilic attack of the pentafluoroethyl group from the copper complex onto the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a copper(I) chloride species. This method is applicable to a range of acyl chlorides, affording the corresponding pentafluoroethyl ketones in good yields.

The following table provides examples of the pentafluoroethylation of various acyl chlorides using a well-defined copper(I) reagent.

| Entry | Acyl Chloride | Product | Yield (%) |

| 1 | Propanoyl chloride | 1,1,1,2,2-Pentafluoro-3-pentanone | 88 |

| 2 | Benzoyl chloride | 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-one | 92 |

| 3 | 4-Methoxybenzoyl chloride | 1-(4-methoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one | 85 |

| 4 | Thiophene-2-carbonyl chloride | 2,2,3,3,3-pentafluoro-1-(thiophen-2-yl)propan-1-one | 78 |

This is a representative data table compiled from findings on the pentafluoroethylation of acyl chlorides. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2-pentafluoropentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O/c1-2-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODCHPKYUKOQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958843 | |

| Record name | 1,1,1,2,2-Pentafluoropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-72-3 | |

| Record name | 1,1,1,2,2-Pentafluoro-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=378-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 378-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1,2,2-Pentafluoropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pentafluoroethyl ethyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pentafluoroethyl Ketones

The introduction of the pentafluoroethyl group (C2F5) into organic molecules is of significant interest in medicinal and materials chemistry due to the unique properties it imparts. This article focuses on the synthetic methodologies for preparing pentafluoroethyl ketones, with a specific emphasis on "Pentafluoroethyl ethyl ketone."

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei. For fluorinated compounds like pentafluoroethyl ethyl ketone, both ¹⁹F and ¹H NMR are indispensable.

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally powerful for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.ilalfa-chemistry.com The ¹⁹F NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups of the pentafluoroethyl moiety.

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, with a very wide range of chemical shifts, which minimizes the likelihood of signal overlap. azom.comwikipedia.org For the pentafluoroethyl group attached to a carbonyl, the -CF₃ signal typically appears at a higher field (more shielded) compared to the -CF₂ signal. Based on data for similar fluoroorganic compounds, the approximate chemical shift ranges can be predicted. alfa-chemistry.com

Expected ¹⁹F NMR Data for the Pentafluoroethyl Group:

| Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constant |

| -CF₃ | -80 to -90 | Triplet | JF-F |

| -CF₂ | -120 to -130 | Quartet | JF-F |

Note: Chemical shifts are referenced to a standard such as CFCl₃. The exact values can vary based on the solvent and other experimental conditions.

The multiplicity of the signals arises from through-bond spin-spin coupling between the non-equivalent fluorine nuclei. The -CF₃ signal is split into a triplet by the adjacent -CF₂ group, and the -CF₂ signal is split into a quartet by the -CF₃ group. The magnitude of the fluorine-fluorine coupling constants (JF-F) provides further structural confirmation. wikipedia.org

Proton (¹H) NMR spectroscopy provides detailed information about the hydrocarbon portion of the molecule. For this compound, the ¹H NMR spectrum will show signals corresponding to the ethyl group (-CH₂CH₃).

The electron-withdrawing nature of the adjacent pentafluoroethylcarbonyl group will cause a downfield shift (deshielding) of the protons on the ethyl group, particularly the methylene (B1212753) (-CH₂) protons. The spectrum is expected to show a quartet for the -CH₂ group (split by the adjacent -CH₃ group) and a triplet for the -CH₃ group (split by the adjacent -CH₂ group). The integration of these signals will be in a 2:3 ratio, corresponding to the number of protons in the methylene and methyl groups, respectively. For a similar, non-fluorinated compound, 3-pentanone, the methylene protons appear as a quartet and the methyl protons as a triplet. chemicalbook.com

Expected ¹H NMR Data for the Ethyl Group:

| Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constant |

| -CH₂- | 2.5 - 3.0 | Quartet | JH-H |

| -CH₃ | 1.0 - 1.5 | Triplet | JH-H |

Note: Chemical shifts are referenced to a standard such as tetramethylsilane (B1202638) (TMS). The exact values can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry can confirm the molecular weight and provide structural information through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₅H₅F₅O). A key feature in the mass spectrum of ketones is the α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. For this compound, two primary α-cleavage pathways are possible, leading to the formation of characteristic fragment ions.

Expected Fragmentation Patterns in the Mass Spectrum of this compound:

| Fragment Ion | Structure | Expected m/z |

| [C₂F₅]⁺ | Pentafluoroethyl cation | 119 |

| [CH₃CH₂CO]⁺ | Propionyl cation | 57 |

| [C₂F₅CO]⁺ | Pentafluoropropionyl cation | 147 |

| [CH₃CH₂]⁺ | Ethyl cation | 29 |

The relative abundance of these fragment ions provides a fingerprint that can be used to identify the compound. The presence of the pentafluoroethyl cation at m/z 119 would be a strong indicator of the pentafluoroethyl moiety.

X-ray Crystallographic Analysis of Pentafluoroethyl Ketone Derivatives

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. ucsf.edu While obtaining a suitable single crystal of this compound itself may be challenging, derivatives of this compound can be synthesized and analyzed to provide invaluable information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Although no specific crystallographic data for this compound derivatives are readily available, studies on other highly fluorinated organic molecules, such as fluorinated corannulenes and compounds containing the pentafluorosulfanyl (SF₅) group, demonstrate the utility of this technique in understanding the structural effects of fluorine substitution. researchgate.netresearchgate.net Such analyses reveal how the high electronegativity and steric demand of perfluoroalkyl groups influence molecular packing and conformation. For a derivative of this compound, crystallographic analysis would precisely define the geometry around the carbonyl group and the conformation of the pentafluoroethyl and ethyl chains.

Infrared (IR) Spectroscopy for Carbonyl Group and C-F Bond Identification

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the carbonyl (C=O) group and the carbon-fluorine (C-F) bonds.

The C=O stretching vibration in ketones typically appears in the region of 1700-1725 cm⁻¹. The presence of the highly electronegative pentafluoroethyl group is expected to shift this absorption to a higher frequency (wavenumber) compared to a non-fluorinated analogue like 3-pentanone. nist.gov

The C-F bond stretching vibrations are typically very strong and appear in the region of 1000-1400 cm⁻¹. The spectrum of this compound will likely show multiple strong absorption bands in this region, corresponding to the various C-F bonds in the -CF₃ and -CF₂ groups.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1720 - 1740 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong, multiple bands |

| C-H | Stretch (in ethyl group) | 2850 - 3000 | Medium to weak |

Real-Time Spectroscopic Monitoring in Continuous Flow Chemical Processes

The synthesis of fluorinated compounds can often be optimized by using continuous flow chemistry, which allows for precise control over reaction parameters. Real-time spectroscopic monitoring is a critical component of modern continuous flow systems, enabling in-situ analysis of the reaction mixture to ensure process stability and optimize reaction conditions. magritek.comnih.gov

Techniques such as in-line NMR and IR spectroscopy can be integrated into a flow reactor setup to monitor the synthesis of this compound in real-time. nih.gov For instance, ¹⁹F NMR can be used to track the consumption of a fluorinated starting material and the formation of the pentafluoroethyl moiety of the product. magritek.com Similarly, in-situ IR spectroscopy can monitor the appearance of the characteristic carbonyl absorption of the ketone product. This real-time data allows for rapid optimization of parameters such as temperature, pressure, and residence time to maximize yield and minimize the formation of byproducts. mdpi.comresearching.cn

Theoretical and Computational Investigations of Pentafluoroethyl Ketones

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a primary computational method for investigating the reactivity and properties of fluoroalkyl ketones. It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways involving these compounds.

Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles

DFT calculations have been successfully employed to map the potential energy surfaces of reactions involving pentafluoroethyl ketones. These studies provide critical insights into reaction viability, intermediate structures, and the energies of transition states.

In another study, DFT calculations were used to understand the monodefluorinative halogenation of pentafluoroethyl ketones. acs.org This reaction proceeds via an organophosphorus reagent that mediates a selective C-F bond activation. The calculations were crucial in identifying the favorable phosphorus-fluorine (P-F) interactions that drive the initial steps of the reaction, leading to an O-phosphorus difluoroenolate intermediate. acs.org

Furthermore, DFT has been applied to rationalize the reaction pathways of fluoroalkyl ketones in carbene-initiated rearrangement strategies. nih.gov These calculations detail the energetics of nucleophilic attack, subsequent C-F bond cleavage, and the final rearrangement steps, providing a comprehensive mechanistic picture. nih.gov

Table 1: Computed Gibbs Energy Data for Key Step in Pentafluoroethylation

| Species/State | Relative Gibbs Energy (kcal mol⁻¹) |

|---|---|

| Starting Materials | 0.0 |

| Reductive Elimination Transition State (RETS) | +25.8 |

| Product Complex V | -7.3 |

Data sourced from a DFT study on the Cu-mediated pentafluoroethylation of benzoic acid chloride. rsc.org

Prediction and Quantitative Modeling of Reaction Outcomes and Product Concentrations

A significant application of DFT is the ability to move beyond qualitative mechanistic description to the quantitative prediction of reaction outcomes. By calculating the rate constants from the computed Gibbs energy profiles, kinetic models can be constructed to simulate the concentration of products over time.

In the study of Cu-mediated pentafluoroethylation, Gibbs energy profiles were computed using 14 different DFT functionals. rsc.org These energy values were then used to build kinetic models to predict the final concentration of the pentafluoroethylated ketone product in solution. The results showed that the choice of the functional is critical, with the D3-dispersion corrected B3LYP functional providing the best agreement with experimental yields. rsc.orgresearchgate.net This combined DFT and kinetic modeling approach allows for the in silico screening of substrates and reaction conditions, demonstrating its predictive power for validating reaction mechanisms and forecasting product yields. rsc.org

Table 2: Comparison of Predicted Product Concentration by DFT Functional

| DFT Functional | Key Feature | Predicted Product Generation |

|---|---|---|

| Various Functionals | Differing calculated energy barriers | Faster generation for lower barriers |

| B3LYP-D3 | Dispersion-corrected | Best reproduction of experimental outcome |

This table summarizes findings from a study that used computed energy profiles to build kinetic models for product concentration. rsc.org

Analysis of Chemical Bonding, Electron Density, and Reactivity

While extensive DFT studies have been conducted on the reaction mechanisms of pentafluoroethyl ketones, detailed analyses focusing specifically on the chemical bonding, electron density distribution, and reactivity descriptors (such as Fukui functions or electrostatic potential maps) for pentafluoroethyl ethyl ketone are not prominently available in the reviewed literature. Such analyses are crucial for a fundamental understanding of the molecule's intrinsic properties, including the influence of the highly electronegative pentafluoroethyl group on the carbonyl moiety's reactivity. General principles of chemical reactivity within DFT are well-established and could be applied to this molecule in future studies. frontiersin.orgnih.govscirp.orgscirp.org

Application of Advanced Computational Chemistry Techniques

Beyond standard DFT calculations, more specialized computational techniques can provide deeper insights into the electronic structure and bonding of molecules like this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for qualitatively predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energies and spatial distributions of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. For this compound, FMO analysis would be expected to show a low-lying LUMO centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack, a characteristic reaction of ketones. However, specific FMO analyses for this compound were not found in the surveyed scientific literature.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are computational tools used to visualize and analyze chemical bonding in a chemically intuitive way. rsc.orgjussieu.frjussieu.fr They map regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. An ELF or LOL analysis of this compound would provide a detailed picture of the C-F, C-C, and C=O bonds, as well as the lone pairs on the oxygen and fluorine atoms. This would offer insights into the effects of fluorination on the electron distribution within the molecule. Despite the utility of these methods, specific ELF or LOL studies focused on this compound are not available in the current body of literature.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within a molecule. This method is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density multiplied by the density itself (sign(λ₂)ρ), different types of interactions can be characterized.

Attractive interactions (λ₂ < 0): Such as hydrogen bonds and halogen bonds, which appear as blue-colored isosurfaces.

Van der Waals interactions (λ₂ ≈ 0): Displayed as green-colored isosurfaces, indicating weak, non-bonding interactions.

Repulsive interactions (λ₂ > 0): Including steric clashes, which are represented by red-colored isosurfaces.

For this compound, one would expect to observe van der Waals interactions across the molecule and potential repulsive interactions, or steric clashes, particularly around the bulky pentafluoroethyl group. The presence of fluorine atoms could also lead to interesting, albeit weak, intramolecular interactions. A hypothetical data table summarizing potential findings from an RDG analysis is presented below.

Table 1: Hypothetical Non-Covalent Interactions in this compound from RDG Analysis

| Interaction Type | Location within Molecule | sign(λ₂)ρ (a.u.) | Isosurface Color |

|---|---|---|---|

| Van der Waals | Between ethyl and pentafluoroethyl groups | ~0 | Green |

| Steric Repulsion | Around the pentafluoroethyl group | >0 | Red |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

In this compound, the highly electronegative fluorine atoms would create a region of significantly positive electrostatic potential on the adjacent carbon atoms. The oxygen atom of the carbonyl group, with its lone pairs of electrons, would be a site of negative potential. This makes the carbonyl carbon a primary site for nucleophilic attack and the carbonyl oxygen a site for electrophilic attack.

Fukui Function analysis is a more quantitative method used to predict the reactivity of different atomic sites in a molecule. researchgate.netnih.govwikipedia.org It is derived from the change in electron density as an electron is added to or removed from the system. There are three main types of Fukui functions:

f+(r): For nucleophilic attack (reactivity towards an electron-donating reagent).

f-(r): For electrophilic attack (reactivity towards an electron-accepting reagent).

f0(r): For radical attack.

The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of attack. For this compound, Fukui analysis would likely confirm that the carbonyl carbon is the most susceptible site for nucleophilic attack (highest f+), while the region around the carbonyl oxygen would be more prone to electrophilic attack (highest f-).

Table 2: Hypothetical Fukui Function and MEP Analysis Results for Key Atomic Sites in this compound

| Atomic Site | MEP (kcal/mol) | Fukui Function (f+) | Fukui Function (f-) | Predicted Reactivity |

|---|---|---|---|---|

| Carbonyl Carbon (C=O) | Positive (Blue) | High | Low | Susceptible to Nucleophilic Attack |

| Carbonyl Oxygen (C=O) | Negative (Red) | Low | High | Susceptible to Electrophilic Attack |

| α-Carbons | Slightly Positive | Moderate | Moderate | Moderate Reactivity |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Applications and Emerging Research Directions in Organic Synthesis

Strategic Utilization as Key Intermediates in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of versatile and reactive starting materials. eurekalert.orgyoutube.comorganicchemistrytutor.com Pentafluoroethyl ethyl ketone serves as a key intermediate in the construction of intricate molecular architectures due to the reactivity of its carbonyl group and the unique properties of the perfluoroalkyl moiety. The electron-withdrawing nature of the pentafluoroethyl group activates the ketone for various nucleophilic additions and condensation reactions, paving the way for the assembly of more complex structures. nih.gov While direct examples of its use in multi-step total synthesis are still emerging, its role as a building block for creating fluorinated heterocyclic compounds and other elaborate structures is an area of active investigation. The development of efficient methods to incorporate this fluorinated ketone into larger molecules is a key focus for synthetic chemists. eurekalert.org

Post-Synthetic Derivatization and Functionalization Strategies

The chemical reactivity of this compound allows for a range of post-synthetic modifications, enabling the generation of a diverse library of fluorinated compounds. These transformations can target either the ketone functionality or the fluorine atoms on the perfluoroalkyl chain.

The ketone group in this compound is amenable to a variety of oxidation and reduction reactions. Reduction of the carbonyl group can lead to the corresponding secondary alcohol, a valuable chiral synthon if the reduction is performed enantioselectively. Common reducing agents can be employed for this transformation. Conversely, while direct oxidation of the ketone is less common, neighboring functional groups introduced via other reactions can be oxidized. For instance, an adjacent methylene (B1212753) group could be oxidized under specific conditions. The reactivity of the keto form is a key aspect in these transformations. researchgate.net The electrochemical reduction of similar ketones, like acetoin (B143602) to 2,3-butanediol (B46004) and methyl ethyl ketone, highlights potential pathways for the transformation of this compound. researchgate.net

| Transformation | Reagent/Condition | Product Type |

| Reduction | NaBH4, LiAlH4, Catalytic Hydrogenation | Secondary Alcohol |

| Oxidation (of adjacent groups) | Various oxidizing agents | Carboxylic acids, etc. |

| Electrochemical Reduction | Catalytic electrodes (e.g., lead, indium) | Alcohols, alkanes |

Selective substitution of fluorine atoms in a perfluoroalkyl group is a challenging but increasingly feasible transformation. researchgate.net While the C-F bond is strong, specific methodologies are being developed to achieve controlled substitution. For the pentafluoroethyl moiety, nucleophilic substitution of a fluorine atom, particularly at the α-position to the carbonyl, can be facilitated by the electron-withdrawing nature of the ketone. These reactions can introduce other functional groups, leading to a wider range of derivatives. Such transformations are often mediated by strong nucleophiles or through radical intermediates. The ability to selectively replace fluorine atoms opens up avenues for creating novel fluorinated compounds with tailored properties. researchgate.netsioc-journal.cn

Design and Development of Novel Fluoroalkylating Reagents Derived from Pentafluoroethyl Ketone Precursors

This compound can serve as a precursor for the development of new fluoroalkylating reagents. These reagents are valuable tools in organic synthesis for the introduction of perfluoroalkyl groups into organic molecules, which can significantly alter their biological and physical properties. sustech.edu.cn By transforming the ketone functionality, for example, into a more reactive species, it is possible to generate reagents capable of transferring the pentafluoroethyl group to a variety of substrates. Research in this area focuses on creating bench-stable and highly reactive reagents that can be used in a broad range of synthetic applications. researchgate.net

Enantioselective and Stereoselective Synthetic Pathways for Fluorinated Ketones

The development of enantioselective and stereoselective methods for the synthesis of fluorinated ketones is a significant area of research, as the stereochemistry of these compounds can have a profound impact on their biological activity. rsc.orgnih.gov While the direct asymmetric synthesis of this compound is not widely reported, general methods for the enantioselective fluorination of ketones are applicable. acs.orgprinceton.edu These methods often employ chiral catalysts, such as organocatalysts or transition-metal complexes, to control the stereochemical outcome of the reaction. organic-chemistry.orgthieme-connect.comnih.gov The resulting chiral fluorinated ketones are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

| Catalytic System | Substrate Type | Key Features |

| Chiral Primary Amine Organocatalysts | Cyclic Ketones | High enantioselectivity for α-fluorination. acs.orgprinceton.edu |

| Chiral Palladium Complexes | β-Ketoesters | Excellent enantioselectivity in fluorination. nih.gov |

| Chiral Phase-Transfer Catalysts | α-Keto Sulfonium Salts | Nucleophilic fluorination with high enantioselectivity. thieme-connect.com |

Integration into Continuous Flow Chemical Processes for Enhanced Synthetic Efficiency

Continuous flow chemistry offers several advantages for the synthesis and handling of fluorinated compounds, including improved safety, better heat and mass transfer, and the potential for automation. mit.edunih.govrsc.org The synthesis of perfluoroalkyl ketones, including those with a pentafluoroethyl group, has been successfully demonstrated using continuous flow reactors. researchgate.netrsc.org These processes often utilize hazardous fluorinated gases as starting materials, and the enclosed nature of flow reactors minimizes the risks associated with their handling. mit.edu The integration of this compound chemistry into continuous flow systems can lead to more efficient, scalable, and safer manufacturing processes for fluorinated fine chemicals. researchgate.netmdpi.comd-nb.info

Exploration of Pentafluoroethyl Ketone Functionalities in Rational Molecular Design for Diverse Chemical Applications

The strategic incorporation of fluorine and polyfluorinated alkyl groups into organic molecules is a cornerstone of modern rational molecular design, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. This compound, a simple yet functionally rich molecule, serves as a pertinent example for exploring the utility of the pentafluoroethyl ketone moiety. This functionality offers a unique combination of steric and electronic properties that can be strategically exploited to fine-tune the characteristics of larger, more complex molecules.

Rational drug design, a systematic approach to developing new medications, relies on understanding the molecular structures of biological targets to create compounds that interact with them effectively. fiveable.meparssilico.com The introduction of specific functional groups is a key tactic in this process to optimize a molecule's potency, selectivity, and pharmacokinetic profile. The pentafluoroethyl group (–C2F5) is increasingly recognized as a valuable substituent for this purpose. nih.gov

Physicochemical Properties of this compound

The physical properties of this compound are dictated by the interplay between the polar carbonyl group, the compact ethyl group, and the bulky, highly electronegative pentafluoroethyl group.

| Property | Value |

| CAS Number | 378-72-3 |

| Molecular Formula | C₅H₅F₅O |

| Molecular Weight | 176.08 g/mol scbt.com |

| Alternate Names | 1,1,1,2,2-Pentafluoro-3-oxopentane; 1,1,1,2,2-Pentafluoropentan-3-one scbt.com |

This table is based on data from available chemical supplier databases.

The Role of the Pentafluoroethyl Group in Molecular Design

The pentafluoroethyl group imparts several key properties that are highly desirable in the rational design of bioactive compounds. Its influence is multifaceted, affecting lipophilicity, metabolic stability, and molecular conformation.

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic degradation by enzymes like the cytochrome P450 monooxygenase system. mdpi.com The replacement of an ethyl group with a pentafluoroethyl group can block sites susceptible to oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. mdpi.com

Lipophilicity and Permeability : Despite the high electronegativity of fluorine, polyfluorinated groups like –C2F5 can increase the lipophilicity of a molecule. rowansci.com This property is crucial for enhancing membrane permeability, which can improve a drug's ability to cross biological barriers and reach its target. rowansci.commdpi.com

Conformational Control and Binding Affinity : The steric bulk and electronic nature of the pentafluoroethyl group can influence the preferred conformation of a molecule. This can help to lock the molecule into a bioactive conformation, enhancing its binding affinity to a target receptor or enzyme. The strong electron-withdrawing effect of the group can also alter the acidity of nearby protons and participate in unique non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, further strengthening ligand-target binding. mdpi.comrowansci.com

A notable example of the successful application of this strategy is the FDA-approved drug fulvestrant, which is used for the treatment of breast cancer. In its development, a precursor molecule was modified by replacing an n-ethyl functional group with a pentafluoroethyl moiety. mdpi.com This substitution resulted in a compound with increased metabolic stability and enhanced binding to the estrogen receptor, demonstrating the tangible benefits of incorporating this group in rational drug design. mdpi.com

The Ketone Functionality as a Synthetic Handle

The ketone group in this compound provides a versatile reaction site for further chemical modification. As a key carbonyl compound, it can undergo a wide range of transformations, allowing it to be used as a building block in organic synthesis. The reactivity of the ketone is electronically influenced by the adjacent electron-withdrawing pentafluoroethyl group, which can modulate its susceptibility to nucleophilic attack and enolate formation. This allows for the construction of more complex molecular architectures containing the valuable pentafluoroethyl motif. The growing interest in developing novel pentafluoroethylating reagents highlights the demand for incorporating this functional group into diverse molecular scaffolds. rsc.org

常见问题

Q. What are the standard synthetic routes for pentafluoroethyl ethyl ketone in academic settings?

this compound derivatives are typically synthesized via conversion of carboxylic acids to acid chlorides (using oxalyl chloride), followed by treatment with pentafluoropropionic anhydride and pyridine . For example, palmitic acid-derived pentafluoroethyl ketones are prepared through this method, with yields optimized by controlling reaction stoichiometry and temperature . Modifications, such as chain elongation via Wittig olefination or Wadsworth-Horner-Emmons reactions, are employed to adjust aliphatic chain length .

Q. How are in vitro inhibition assays designed to assess this compound derivatives against phospholipase A2 (PLA2) enzymes?

Mixed micelle-based assays are standard for evaluating inhibitory activity. Inhibitors are tested at defined mole fractions (e.g., 0.091) in substrate interfaces, with XI(50) values (mole fraction causing 50% inhibition) calculated for potency comparisons. For instance, pentafluoroethyl ketone 10a showed XI(50) = 0.0073 against GVIA iPLA2, demonstrating high selectivity over GIVA cPLA2 and GV sPLA2 .

Advanced Research Questions

Q. How do hydrate-ketone equilibria in this compound derivatives complicate NMR interpretation?

Fluoroketones can exist as hydrates (gem diols) in solution, altering spectral data. For example, pentafluoroethyl ketone 30 exists entirely in hydrated form (observed via <sup>19</sup>F NMR), while tetrafluoro derivative 26 shows a 1:2 ketone-hydrate ratio . Researchers must account for solvent polarity, temperature, and substituent electronegativity when analyzing NMR data to avoid misassignment .

Q. What strategies resolve contradictions in inhibitory selectivity when modifying aliphatic chain length?

Longer chains (e.g., palmitoyl pentafluoroethyl ketone 11) reduce selectivity due to hydrophobic interactions with non-target enzymes. To mitigate this, researchers use truncated chains (e.g., 7-phenyl-heptan-3-one derivatives) or introduce aromatic substituents, balancing lipophilicity and steric effects . Dose-response curves and molecular docking simulations are critical for validating structural optimizations .

Q. What methodological precautions prevent diastereomer formation during Dess-Martin periodinane oxidation in pentafluoroethyl ketone synthesis?

Oxidation of resin-bound alcohols using Dess-Martin periodinane requires strict anhydrous conditions and controlled reaction times (≤2 hours) to minimize epimerization. Post-oxidation purification via RP-HPLC isolates the ketone, though hydrate formation may still occur, necessitating rigorous <sup>19</sup>F NMR validation .

Q. How do fluorine-induced electronic effects enhance binding affinity in this compound inhibitors?

Fluorine atoms increase carbonyl electrophilicity via inductive effects, promoting covalent interactions with serine hydroxyl groups in enzyme active sites (e.g., GVIA iPLA2). Additionally, C-F···H-N and C-F···C=O multipolar interactions stabilize enzyme-inhibitor complexes, as seen in compound 10a’s selective inhibition .

Methodological Frameworks

Q. How can the PICOT framework guide experimental design for this compound-based enzyme inhibitors?

- Population/Problem: PLA2 enzymes (e.g., GVIA iPLA2).

- Intervention: this compound derivatives with varied substituents.

- Comparison: Trifluoromethyl ketones or non-fluorinated analogs.

- Outcome: XI(50) values, selectivity ratios.

- Time: Acute vs. prolonged inhibition assays. This framework ensures systematic evaluation of inhibitor efficacy and mechanistic hypotheses .

Q. What FINER criteria apply to optimizing this compound derivatives for clinical relevance?

- Feasible: Scalable synthesis using commercially available precursors.

- Interesting: Novel fluorine-mediated binding mechanisms.

- Novel: Selectivity improvements over existing inhibitors.

- Ethical: Minimal cytotoxicity in preclinical models.

- Relevant: Targeting understudied enzymes like GVIA iPLA2 .

Data Analysis & Contradictions

Q. How should researchers address variability in inhibition data across PLA2 enzyme subtypes?

Statistical tools like ANOVA or Tukey’s HSD test identify significant differences in XI(50) values. For example, compound 10a’s 28% inhibition of GV sPLA2 vs. >90% for GVIA iPLA2 requires reporting confidence intervals and effect sizes to contextualize selectivity .

Q. What analytical techniques validate the purity of this compound derivatives post-synthesis?

High-resolution mass spectrometry (HRMS) and <sup>19</sup>F NMR are essential for confirming molecular integrity. RP-HPLC with UV detection (220 nm) resolves hydrate-ketone mixtures, while X-ray crystallography confirms solid-state structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。